Elastins, cartilage, hydrolyzates
Description
Overview of Elastin (B1584352) and Cartilage as Extracellular Matrix Components
The extracellular matrix is an intricate network of proteins and other molecules that provides structural and biochemical support to surrounding cells. physio-pedia.com Key components of this matrix are elastin and cartilage, each with distinct and vital roles.
Elastin , a highly resilient protein, is a major component of elastic fibers found in connective tissues. ci.guidenih.gov It is responsible for the elasticity and resilience of tissues such as the skin, lungs, blood vessels, ligaments, and certain types of cartilage, allowing them to stretch and recoil. nih.govnih.govclevelandclinic.org This remarkable property is due to its unique structure of cross-linked tropoelastin monomers. nih.gov Elastin is incredibly stable, with a half-life estimated to be around 70 years. nih.govnih.gov
Cartilage is a specialized connective tissue composed of chondrocytes that produce a dense extracellular matrix rich in collagen fibers, proteoglycans, and, in some cases, elastin fibers. wikipedia.org It is classified into three types: hyaline, fibrocartilage, and elastic cartilage, each differing in the composition of its ECM. wikipedia.orgyoutube.com Cartilage provides structural support, cushioning for joints, and flexibility where needed in the body. wikipedia.org For instance, elastic cartilage, with its high elastin content, provides flexibility to structures like the external ear. bohrium.com The ECM of cartilage is primarily composed of type II collagen and large aggregating proteoglycans like aggrecan, which are responsible for its stiffness and ability to resist compression. physio-pedia.comwikipedia.org
Rationale for Hydrolyzate Derivation from Elastin and Cartilage
While native elastin and cartilage are crucial for tissue structure, their large and insoluble nature limits their direct application in regenerative medicine. Hydrolysis, a process that uses enzymes or chemicals to break down these complex proteins into smaller, soluble fragments called hydrolyzates, overcomes this limitation. ci.guidespecialchem.comspecialchem.com
The primary reasons for deriving hydrolyzates from elastin and cartilage include:
Enhanced Bioavailability and Absorption: The smaller peptides and amino acids in hydrolyzates are more easily absorbed and utilized by the body. nih.gov
Bioactivity: The hydrolysis process can release bioactive peptides that are otherwise inactive within the parent protein. nih.govnih.gov These peptides can have specific signaling functions, such as stimulating cell proliferation and matrix synthesis. ci.guidemdpi.com
Versatility in Formulation: Hydrolyzates are soluble and can be incorporated into various biomaterials like hydrogels, scaffolds, and injectable solutions for tissue engineering applications. bohrium.comresearchgate.net
For example, elastin hydrolyzates, often referred to as hydrolyzed elastin, are produced through enzymatic hydrolysis of elastin protein, typically from animal sources. specialchem.comspecialchem.com Similarly, cartilage can be hydrolyzed to extract valuable components like chondroitin (B13769445) sulfate (B86663) and bioactive peptides. frontiersin.orgnih.gov
Significance of Elastins, Cartilage, Hydrolyzates in Biomedical Research and Tissue Regeneration
The hydrolyzates of elastin and cartilage have garnered significant attention in biomedical research and tissue regeneration due to their potential to modulate cellular behavior and promote tissue repair.
Elastin-derived peptides (EDPs) , the components of elastin hydrolyzates, have been shown to exhibit a range of biological activities. nih.gov They can stimulate fibroblasts to produce more ECM components, including collagen and elastin. ci.guide Specific EDPs, like the VGVAPG peptide, can interact with cell surface receptors, triggering intracellular signaling pathways that influence cell proliferation and other cellular events. nih.govfrontiersin.org Research has demonstrated that elastin-based biomaterials can enhance the activities of mesenchymal stem cells, which are crucial for cartilage regeneration. bohrium.com Furthermore, elastin hydrolyzates have shown promise in promoting the proliferation of human skin fibroblasts and enhancing elastin synthesis. nih.gov
Cartilage hydrolyzates are a rich source of bioactive molecules, including chondroitin sulfate and various peptides. Chondroitin sulfate, a major glycosaminoglycan in cartilage, plays a role in maintaining cartilage hydration and resisting compression. nih.govyoutube.com Peptides derived from cartilage have demonstrated antioxidant and anti-inflammatory properties. frontiersin.org Studies have shown that collagen hydrolysates, which can be derived from cartilage, can improve joint health by reducing pain and improving mobility. nih.gov These hydrolyzates supply bioactive peptides that can be incorporated into joint cartilage. nih.gov
The application of these hydrolyzates in tissue engineering is vast. They are being investigated for the regeneration of various tissues, including skin, cartilage, and cardiovascular tissues. bohrium.comfrontiersin.orgfrontiersin.org For instance, injectable hydrogels containing elastin-like recombinamers have been shown to promote the regeneration of hyaline cartilage in animal models. frontiersin.org The ability to create biomimetic scaffolds that incorporate these bioactive hydrolyzates holds great promise for developing functional tissue-engineered constructs. nih.gov
Detailed Research Findings
Interactive Data Table: Research on Elastin and Cartilage Hydrolyzates
| Hydrolyzate Type | Source | Key Findings | Potential Applications | Reference |
|---|---|---|---|---|
| Elastin Hydrolyzate | Bovine ligamentum nuchae | Contains bioactive peptides (e.g., VGVAPG) that stimulate fibroblast proliferation and ECM synthesis. | Skin regeneration, anti-aging cosmetics | ci.guidenih.gov |
| Elastin-like Polypeptides (ELPs) | Synthetic | Can be engineered for specific properties and crosslinked to form hydrogels for tissue engineering. | Cartilage regeneration, drug delivery | frontiersin.orgnih.gov |
| Cartilage Hydrolyzate | Sturgeon cartilage | Possesses antioxidant and anti-inflammatory properties; peptides can modulate immune responses. | Functional foods, treatment of inflammatory conditions | frontiersin.org |
| Collagen Hydrolyzate (from cartilage) | Bovine, porcine, piscine | Can improve joint health, reduce pain, and increase mobility in osteoarthritis patients. | Osteoarthritis management, bone health supplements | nih.govarthritis.org |
Properties
CAS No. |
100085-10-7 |
|---|---|
Molecular Formula |
C14H29ClMg |
Origin of Product |
United States |
Derivation and Processing Methodologies for Elastin and Cartilage Hydrolyzates
Source Material Selection and Pre-processing
The production of elastin (B1584352) and cartilage hydrolyzates begins with the careful selection and preparation of raw materials. Common sources are of animal origin, including bovine, porcine, and marine species. Tissues rich in elastin and cartilage, such as ligaments, aorta, skin, and fish or poultry cartilage, are typically chosen. nih.govnih.govnih.gov For instance, bovine ligamentum nuchae and aorta are preferred for their high elastin content, which improves yield and reduces contamination from other proteins. nih.gov Porcine skin is another significant source, valued for its resemblance to human collagen. nih.gov Marine byproducts, including fish skin, scales, bones, and cartilage from species like cod and tuna, are also utilized. nih.gov
Once selected, the raw material undergoes extensive pre-processing to isolate the target proteins and remove impurities. This stage is crucial for the quality of the final hydrolyzate. The initial steps involve cleaning the tissues to remove extraneous materials, followed by processes like defatting and decellularization. researchgate.netscielo.br Decellularization, often achieved using alkaline solutions, aims to remove cellular components that could cause an antigenic response, while preserving the structure of extracellular matrix proteins like collagen and elastin. researchgate.netscielo.br For example, treating bovine elastic cartilage with an alkaline solution (pH 13) for 72 hours has been shown to effectively remove cells and non-fibrous proteins. researchgate.netscielo.br The cleaned and treated material is then often pulverized or minced to increase the surface area for the subsequent hydrolysis step.
Hydrolysis Techniques and Optimization
Hydrolysis is the core process that breaks down the complex protein structures of elastin and cartilage into smaller, soluble peptides known as hydrolyzates. This can be achieved through enzymatic, acid, or alkaline methods.
Enzymatic hydrolysis is a widely favored method due to its high specificity and mild reaction conditions, which minimize the degradation of amino acids. mdpi.com This technique employs proteolytic enzymes to cleave specific peptide bonds within the protein structure. researchgate.net The choice of enzyme and the optimization of process parameters are critical for controlling the degree of hydrolysis (DH) and the molecular weight distribution of the resulting peptides, which in turn dictates their functional properties.
Commonly used enzymes include Alcalase, pepsin, trypsin, and papain. nih.govnih.gov The effectiveness of the hydrolysis is governed by several key parameters:
Enzyme Specificity: Each enzyme targets different peptide bonds, influencing the sequence and size of the released peptides.
Temperature: Reactions are conducted at the optimal temperature for the specific enzyme to ensure maximum activity.
pH: The pH of the mixture is adjusted to the optimal level for enzyme function.
Duration: The hydrolysis time is controlled to achieve the desired degree of protein breakdown. For instance, studies on bovine elastin have shown that protein recovery and DH increase with time, plateauing after several hours. nih.gov
Enzyme/Substrate Ratio: This ratio is carefully controlled to manage the rate and extent of the reaction.
Table 1: Examples of Enzymatic Hydrolysis Parameters for Protein Hydrolysates This table is interactive. You can sort and filter the data by clicking on the column headers.
| Source Material | Enzyme | Temperature (°C) | pH | Duration (h) | Reference |
|---|---|---|---|---|---|
| Apple Pomace | Cellic®CTec2 | 50 | 4.8 | 1-72 | researchgate.net |
| Bovine Elastin | Alcalase® 2.4L | - | - | up to 24 | nih.gov |
| Collagen | Enzymatic Hydrolysis | - | - | up to 4 | nih.gov |
Chemical hydrolysis using acids or alkalis offers an alternative to enzymatic methods. These techniques are often faster and less expensive but can be less specific and may lead to the degradation of certain amino acids. mdpi.com
Acid hydrolysis typically involves heating the protein source with strong acids like hydrochloric acid. mdpi.com This process effectively breaks down the protein into smaller peptides and free amino acids. However, it can destroy sensitive amino acids such as tryptophan.
Alkaline hydrolysis uses strong bases, such as sodium hydroxide (B78521), to break the peptide bonds. mdpi.comgoogle.com This method is particularly effective for solubilizing proteins. For example, treating biological tissues with a 0.05 N-0.1 N sodium hydroxide solution (pH 12-14) is a documented method for preparing a collagen-elastin product. google.com While efficient, alkaline treatment can also lead to the loss of certain amino acids and requires a subsequent neutralization step, often with a hydrochloric acid solution. mdpi.comgoogle.com
Purification and Fractionation Strategies for Hydrolyzates
Following hydrolysis, the resulting mixture contains a heterogeneous collection of peptides of varying sizes, along with residual enzymes, salts, and other impurities. Downstream processing is therefore essential to purify and fractionate the hydrolyzates to isolate peptides with desired characteristics.
Common techniques employed include:
Centrifugation: This is often the first step to separate any insoluble or unhydrolyzed protein residues from the soluble hydrolyzate.
Ultrafiltration (UF): This membrane-based technology is widely used to fractionate peptides based on their molecular weight. mdpi.com By using membranes with different molecular weight cut-offs (MWCO), it is possible to separate the hydrolyzate into fractions containing peptides of a specific size range. mdpi.com For example, UF with a 10 kDa MWCO membrane can be used to separate smaller peptides from larger ones.
Chromatography: Techniques like size-exclusion chromatography and ion-exchange chromatography are used for higher resolution separation. nih.govbio-rad.com Size-exclusion chromatography separates peptides based on size, while ion-exchange chromatography separates them based on their net charge. nih.govbio-rad.com
Freeze-drying (Lyophilization): This is the final step to convert the purified peptide solution into a stable, dry powder. mdpi.com Freeze-drying involves freezing the material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. This process preserves the structure and bioactivity of the peptides.
Production of Recombinant Elastin-Like Polypeptides and Engineered Constructs
Beyond the extraction from natural sources, elastin-derived peptides can be produced using recombinant DNA technology. This approach allows for the creation of precisely defined, non-animal-derived elastin-like polypeptides (ELPs). acs.org ELPs are protein-based biopolymers composed of repeating pentapeptide sequences, most commonly Val-Pro-Gly-X-Gly (VPGXG), where X can be any amino acid except proline. acs.org
The production process involves several key steps:
Gene Design and Synthesis: An artificial gene encoding the desired ELP sequence is designed and synthesized. acs.org This allows for exact control over the molecular weight, sequence, and resulting physicochemical properties of the polypeptide. nih.gov
Cloning and Expression: The synthesized gene is cloned into an expression vector, which is then introduced into a host organism, typically the bacterium Escherichia coli. youtube.com
Fermentation and Induction: The recombinant bacteria are cultured in large-scale fermenters. Gene expression is induced, leading to the production of the ELP.
Purification: ELPs exhibit a unique, thermally responsive reversible phase transition. nih.govnih.gov They are soluble in solution below a specific transition temperature (Tt) but aggregate and phase separate (a process called coacervation) when the temperature is raised above the Tt. nih.gov This property is exploited for a simple, non-chromatographic purification method called inverse transition cycling (ITC). By repeatedly cycling the temperature above and below the Tt, the ELP can be selectively precipitated and separated from other cellular proteins.
This recombinant approach offers high purity, batch-to-batch consistency, and the ability to engineer specific functionalities into the polypeptide sequence for various applications. acs.orgtandfonline.com
Advanced Structural and Compositional Characterization of Hydrolyzates
Amino Acid Profiling and Compositional Analysis
The amino acid composition is a fundamental characteristic of protein hydrolysates, providing insights into the starting material and the action of the enzymes used for hydrolysis.
Elastin (B1584352) Hydrolyzates: Elastin is known for its unique amino acid profile, rich in nonpolar, hydrophobic amino acids. researchgate.netmdpi.com Hydrolysis of elastin yields peptides that reflect this composition. The primary amino acids found in elastin hydrolysates are Glycine (B1666218) (Gly), Alanine (Ala), Valine (Val), and Proline (Pro). nih.govnih.gov Glycine is often the most abundant, accounting for approximately one-third of the total amino acid residues. nih.gov Studies on elastin from bovine ligamentum nuchae and poultry skin have confirmed the prevalence of these hydrophobic amino acids in their hydrolysates. nih.govtandfonline.com The high content of hydrophobic amino acids is believed to contribute to the antioxidant properties of some elastin hydrolysates. nih.gov It is also worth noting that the specific amino acid composition can vary depending on the source of the elastin and the hydrolysis conditions. For instance, alkaline hydrolysis of bovine elastin has been shown to produce fractions with varying amino acid distributions. tandfonline.com
Cartilage Hydrolysates: Cartilage is primarily composed of type II collagen and proteoglycans. researchgate.netmdpi.com Consequently, the amino acid profile of cartilage hydrolysates is distinct from that of elastin hydrolysates. While still containing significant amounts of Glycine and Proline, which are characteristic of collagen, cartilage hydrolysates also feature a broader range of other amino acids. mdpi.comnih.gov For example, hydrolysates from spotless smoothhound cartilage have been found to contain peptides with amino acids such as Glutamic acid (Glu), Arginine (Arg), Aspartic acid, and Methionine (Met). nih.govnih.gov The presence of these varied amino acids contributes to the diverse bioactive properties observed in cartilage hydrolysates, including antioxidant and chondroprotective effects. mdpi.comnih.govnih.gov
Below is an interactive data table summarizing the typical amino acid composition of elastin and cartilage hydrolysates based on available research.
| Amino Acid | Elastin Hydrolysate (Typical %) | Cartilage Hydrolysate (Typical %) | Key Characteristics |
| Glycine (Gly) | ~33% | ~25-30% | Most abundant in both, crucial for collagen structure. nih.govnih.gov |
| Proline (Pro) | ~10-13% | ~10-15% | High content in both, contributes to peptide structure. nih.govnih.gov |
| Alanine (Ala) | ~22-24% | ~8-10% | Significantly higher in elastin hydrolysates. nih.govcellbone.com |
| Valine (Val) | ~13-15% | ~2-3% | A key hydrophobic amino acid in elastin. nih.govcellbone.com |
| Glutamic Acid (Glu) | Low | ~9-11% | More prominent in cartilage hydrolysates. nih.govnih.gov |
| Hydroxyproline (B1673980) (Hyp) | Low | ~10-12% | A hallmark of collagen, thus present in cartilage. mdpi.comnih.gov |
| Arginine (Arg) | Low | ~8-9% | More abundant in cartilage hydrolysates. nih.govnih.gov |
Peptide Sequence Elucidation and Identification (e.g., mass spectrometry)
Identifying the specific peptide sequences within hydrolysates is essential for understanding their bioactivity. Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for this purpose. nih.govnih.gov This method allows for the separation, identification, and quantification of individual peptides in a complex mixture. mdpi.comyoutube.com
The process typically involves fragmenting the peptides within the mass spectrometer and analyzing the resulting fragment ions to determine the amino acid sequence. youtube.comyoutube.com This de novo sequencing approach is particularly useful when working with unsequenced proteins or complex hydrolysates. youtube.com
Research on bovine elastin hydrolysates has successfully identified hundreds of peptides using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-QTOF-MS/MS). nih.gov Similarly, peptides from the cartilage of spotless smoothhound have been sequenced, revealing specific antioxidant peptide sequences. nih.gov
Discovery and Characterization of Bioactive Peptide Motifs
The identification of peptide sequences has led to the discovery of specific "bioactive motifs" – short sequences of amino acids responsible for the biological effects of the hydrolysates.
From Elastin Hydrolysates: Several bioactive peptides have been identified from elastin hydrolysates. For instance, peptides containing sequences of Alanine, Valine, and Glycine have been shown to be released in higher quantities during enzymatic hydrolysis with Alcalase®. nih.gov Specific peptide sequences like VGVPGVGVPGVGVPGV and AAA have demonstrated significant elastase inhibitory activity. nih.gov Another study identified the dipeptide Prolyl-Glycine (Pro-Gly) in human blood after the ingestion of elastin hydrolysate, suggesting its bioavailability and potential role in enhancing elastin synthesis. acs.org Peptides derived from the hydrophobic domains of elastin, such as those with GX, PX, GGX, and PGX motifs (where X is G, A, V, L, or I), are known to be bioactive. researchgate.net
From Cartilage Hydrolysates: Cartilage hydrolysates are also a rich source of bioactive peptides. Research on spotless smoothhound cartilage has identified antioxidant peptides with sequences such as Gly-Ala-Glu-Arg-Pro (GAERP), Gly-Glu-Arg-Glu-Ala-Asn-Val-Met (GEREANVM), and Ala-Glu-Val-Gly (AEVG). nih.govnih.govmdpi.com In the context of osteoarthritis, the dipeptide Prolyl-hydroxyproline (Pro-Hyp) has been identified as a key bioactive component of collagen hydrolysates, exerting chondroprotective effects. mdpi.com
Molecular Weight Distribution Analysis (e.g., SDS-PAGE, chromatography)
The molecular weight distribution of peptides in a hydrolysate is another critical quality attribute, as it can influence the bioavailability and bioactivity of the product. nih.gov Techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and size-exclusion chromatography (SEC) are commonly used for this analysis. nih.govnih.govcolab.ws
Elastin Hydrolysates: The molecular weight of elastin-derived peptides can vary significantly depending on the hydrolysis conditions. For example, partial alkaline hydrolysis of bovine elastin yielded fractions with molecular weights ranging from approximately 10,000 to over 100,000 Da. tandfonline.com Other studies have focused on lower molecular weight peptides, as these are often associated with specific biological activities like antioxidant effects. nih.gov
Cartilage Hydrolysates: Similarly, the molecular weight of cartilage hydrolysates is dependent on the enzymatic treatment. Studies on collagen hydrolysates have shown that different enzymes produce hydrolysates with different average molecular weights. nih.govresearchgate.net For instance, collagen hydrolysates are often fractionated to enrich for low-molecular-weight peptides (e.g., below 3,000 Da or even 500 Da) which are believed to be more easily absorbed and bioactive. researchgate.net SEC analysis has been instrumental in demonstrating the consistency of peptide patterns between different batches of collagen hydrolysates, which is crucial for quality control. nih.gov
| Hydrolysate Type | Common MW Range (Da) | Analytical Technique(s) | Significance of MW |
| Elastin Hydrolysate | 10,000 - >100,000 (partial hydrolysis) tandfonline.com | SEC, Gel Filtration | Higher MW may retain some structural properties; lower MW often linked to specific bioactivities. nih.govtandfonline.com |
| Cartilage Hydrolysate | < 500 - 3,500 | SEC, GPC-LS, Mass Spectrometry | Lower MW is often correlated with better absorption and higher bioactivity. nih.govresearchgate.netresearchgate.net |
Higher-Order Structural Elucidation of Hydrolyzate Components
While the primary amino acid sequence is fundamental, the three-dimensional structure of peptides can also influence their function. While hydrolysates consist of a mixture of peptides that are generally too small and heterogeneous to have a fixed, complex tertiary structure like a native protein, they can adopt local secondary structures.
Computational methods like molecular dynamics (MD) simulations have been used to investigate the secondary structure of elastin-like polypeptides (ELPs). acs.org These studies suggest that even in a disordered state, elastin peptides can form transient, fluctuating β-turns. elifesciences.org This inherent flexibility and lack of a rigid, ordered structure is thought to be central to elastin's elastic properties. elifesciences.org The high content of proline and glycine residues in elastin actively inhibits the formation of stable α-helices and β-sheets, maintaining a high degree of structural disorder. elifesciences.org For elastin-like polypeptides, genetic engineering approaches can be used to create specific structures, such as micelles and nanofibers, for applications in drug delivery and tissue repair. nih.gov
Analysis of Associated Glycosaminoglycans and Proteoglycan Fragments in Cartilage Hydrolyzates
Cartilage is not only composed of collagen but also a significant amount of proteoglycans, which are large molecules consisting of a core protein with covalently attached glycosaminoglycan (GAG) chains. physio-pedia.comwheelessonline.com Therefore, cartilage hydrolysates can contain fragments of proteoglycans and free GAG chains.
The major proteoglycan in cartilage is aggrecan, and the primary GAGs include chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate. wheelessonline.comresearchgate.net Hyaluronic acid is another key GAG that forms large aggregates with aggrecan. jst.go.jp During the degradation of cartilage, as in osteoarthritis, or during enzymatic hydrolysis, these macromolecules are broken down. nih.gov
Biological Activities and Molecular Mechanisms of Elastins, Cartilage, Hydrolyzates
In Vitro Cellular Interactions and Modulation
Elastin (B1584352) and cartilage hydrolyzates, composed of bioactive peptides, exert significant influence on various cell types involved in tissue homeostasis and repair. Their effects are primarily mediated through interactions with cell surface receptors, initiating signaling cascades that modulate cellular behavior.
Fibroblast Proliferation, Migration, and Differentiation Modulation
Fibroblasts, key cells in connective tissue, are responsible for synthesizing extracellular matrix (ECM) components like collagen and elastin. healthline.com Elastin hydrolyzates have been shown to influence fibroblast activity in several ways:
Proliferation: Studies have demonstrated that elastin hydrolysates can enhance the proliferation of human skin fibroblasts. nih.gov For instance, elastin hydrolysate derived from fish and the dipeptide prolyl-glycine (Pro-Gly), a component found in the blood after ingestion of elastin hydrolysate, have been shown to promote fibroblast proliferation. nih.gov The maximal proliferative response to Pro-Gly was observed at a concentration of 25 ng/mL. nih.gov
Migration (Chemotaxis): Elastin-derived peptides and their precursor, tropoelastin, act as chemoattractants for fibroblasts. This suggests that fragments generated from elastin breakdown can recruit fibroblasts to sites of tissue injury to aid in repair. wustl.edu The chemotactic response to tropoelastin is maximal at approximately 3 x 10⁻⁹ M. wustl.edu
Adhesion and Receptor Interaction: Elastin peptides, such as kappa-elastin, bind to high-affinity receptors on human skin fibroblasts. nih.gov This binding, with a dissociation constant (kD) of 2.7 x 10⁻¹⁰ M and approximately 19,000 sites per cell, can enhance the adhesion of insoluble elastin fibers to the fibroblasts. nih.gov This interaction is thought to be mediated by a 65 kDa protein on the fibroblast surface that possesses lectin-like properties and shares homology with the laminin (B1169045) receptor. nih.gov
Table 1: Effects of Elastin Hydrolyzates on Fibroblasts
| Parameter | Effect | Key Molecules/Concentrations | Supporting Evidence |
| Proliferation | Enhanced | Elastin hydrolysate, Pro-Gly (25 ng/mL) | Fish-derived elastin hydrolysate increased fibroblast numbers. nih.gov |
| Migration | Stimulated | Tropoelastin (~3 x 10⁻⁹ M), Elastin-derived peptides | Peptides act as chemoattractants for skin and ligament fibroblasts. wustl.edu |
| Adhesion | Increased | Kappa-elastin (~0.3 x 10⁻⁹ M) | Peptide binding to receptors enhances insoluble elastin adhesion. nih.gov |
Chondrocyte Metabolism and Extracellular Matrix Synthesis Regulation
Chondrocytes are the sole cell type found in cartilage and are responsible for producing and maintaining the cartilaginous matrix, which is primarily composed of collagen type II and aggrecan. nih.govmdpi.com Cartilage hydrolyzates, rich in components of the cartilage ECM, can influence chondrocyte function:
Extracellular Matrix Synthesis: The components of the ECM, including collagen type II and proteoglycans, are crucial for the function of cartilage. nih.gov Studies have shown that providing an environment rich in ECM components can support chondrocyte function and synthesis of new matrix. For example, chondrocytes cultured on collagen type I and II coatings express more collagen type II and produce more glycosaminoglycans. nih.gov Furthermore, the use of particulated hyaline cartilage embedded in a plasma-rich growth factor scaffold demonstrated that viable chondrocytes can migrate and synthesize new ECM. ehu.es Genetically engineered elastin-like polypeptides (ELPs) cross-linked to form hydrogels have also been shown to promote the accumulation of sulfated glycosaminoglycans and type II collagen, indicating the formation of hyaline cartilage. researchgate.net
Metabolic Activity: The metabolic activity of chondrocytes is focused on maintaining the complex ECM. mdpi.com Factors within the ECM can regulate chondrocyte metabolism and functions such as differentiation and matrix remodeling. nih.gov The interaction between chondrocytes and the surrounding ECM is critical for tissue homeostasis. nih.gov
Table 2: Influence of Cartilage-Related Hydrolyzates on Chondrocytes
| Parameter | Effect | Key Components | Supporting Evidence |
| ECM Synthesis | Enhanced | Collagen type II, Aggrecan, Sulfated glycosaminoglycans | ELP hydrogels promoted significant accumulation of ECM components. researchgate.net Particulated cartilage in a growth factor scaffold led to new matrix synthesis. ehu.es |
| Chondrocyte Viability & Migration | Supported | Hyaline cartilage fragments | Chondrocytes from cartilage fragments remained viable and migrated into the surrounding matrix. ehu.es |
Effects on Other Relevant Cell Types
The biological activities of elastin and cartilage hydrolyzates extend beyond fibroblasts and chondrocytes to other cell types integral to tissue health and repair:
Endothelial Cells: These cells form the lining of blood vessels and are crucial for angiogenesis. Elastin-derived peptides have been shown to stimulate angiogenesis. nih.gov Hydrogels designed for wound healing have demonstrated good biocompatibility with and promotion of proliferation and migration of human umbilical vein endothelial cells (HUVEC). researchgate.net
Immune Cells: Elastin fragments can act as inflammatory stimulants. nih.gov Keratinocytes, the primary cells of the epidermis, are considered innate immune cells that can be activated to produce various signaling molecules. nih.gov Plasma, which contains proteins like galectin-3 and interleukin-6, can regulate the activation and proliferation of leukocytes. nih.gov
Keratinocytes: These epidermal cells are essential for skin barrier function. nih.gov Elastin-plasma hybrid hydrogels have been shown to support the proliferation of human primary keratinocytes seeded on top of them. nih.gov The development of multi-layered keratinocyte structures is a key aspect of skin tissue engineering. researchgate.net
Regulation of Extracellular Matrix Remodeling
The ECM is a dynamic structure that undergoes constant remodeling through a balance of synthesis and degradation. Elastin and cartilage hydrolyzates can influence this process by modulating the activity of key enzymes and influencing the synthesis of new matrix components.
Modulation of Matrix Metalloproteinase (MMP) Activity
MMPs are a family of enzymes responsible for the degradation of ECM components, including collagen and elastin. nih.govnih.gov The activity of MMPs is a critical factor in both normal tissue remodeling and in pathological conditions like osteoarthritis. nih.govsemanticscholar.org
Inhibition of MMPs: Certain hydrolyzates and their components have been shown to inhibit the activity of specific MMPs. For example, a mixed medicinal herb extract demonstrated the ability to inhibit the expression of MMP-1, MMP-3, and MMP-13 in chondrosarcoma cells. semanticscholar.org In collagen-induced arthritis models, treatments that reduce the expression of MMP-9 and MMP-13 in chondrocytes have been shown to alleviate cartilage destruction. amegroups.org The degradation of aggrecan in cartilage is mediated by both MMPs and ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs), and inhibiting these enzymes can protect cartilage. amegroups.org
Complex Regulation: It is important to note that the role of MMPs is complex. While excessive MMP activity is detrimental, a certain level of proteolytic activity is necessary for normal tissue development and remodeling. nih.gov Studies with MMP inhibitors have shown that while high concentrations can decrease ECM deposition by mesenchymal stem cells and normal chondrocytes, lower concentrations might have different effects. nih.gov
Table 3: Modulation of MMP Activity by Hydrolyzate-Related Compounds
| MMP | Effect | Context | Supporting Evidence |
| MMP-1, MMP-3, MMP-13 | Inhibition | Osteoarthritis model | A mixed herb extract blocked TNF-α-induced expression in chondrosarcoma cells. semanticscholar.org |
| MMP-9, MMP-13 | Inhibition | Collagen-Induced Arthritis | A Chinese herbal formula reduced expression in chondrocytes, alleviating cartilage destruction. amegroups.org |
| MMP-2 | Decreased Activity | In vitro chondrogenesis | A dose-dependent decrease in MMP-2 activity was observed with increasing concentrations of MMP inhibitors. nih.gov |
Influence on Endogenous Elastin Synthesis and Assembly Pathways
The production of mature, functional elastin is a multi-step process involving the synthesis of the precursor protein tropoelastin, its secretion, and its assembly and cross-linking into insoluble elastic fibers. nih.govyoutube.com
Stimulation of Elastin Synthesis: Elastin hydrolyzates have been found to directly stimulate the synthesis of new elastin by fibroblasts. nih.gov Fish-derived elastin hydrolysate and its constituent dipeptide Pro-Gly were shown to enhance elastin synthesis in human skin fibroblasts. nih.gov
Assembly Pathway: The assembly of elastin is a complex process that begins with the transcription of the ELN gene. nih.gov The resulting tropoelastin is chaperoned by the elastin-binding protein (EBP) to prevent premature aggregation before being secreted. nih.gov On the cell surface, tropoelastin is released and self-assembles onto a microfibril scaffold, where it is cross-linked by lysyl oxidase (LOX) to form mature elastin fibers. nih.govyoutube.com Elastin-derived peptides may play a role in guiding the oriented biosynthesis of elastin fibers by influencing the interaction between fibroblasts and the forming fibers. nih.gov
Hyaluronan and Proteoglycan Production Enhancement
Elastin and cartilage hydrolyzates have been shown to influence the synthesis of crucial extracellular matrix (ECM) components, namely hyaluronan and proteoglycans. These molecules are fundamental to the structural integrity and function of various tissues, particularly articular cartilage.
Proteoglycans are complex macromolecules consisting of a core protein to which one or more glycosaminoglycan (GAG) chains are attached. nih.govyoutube.com In articular cartilage, the most abundant proteoglycan is aggrecan, which binds to hyaluronan to form large aggregates. youtube.com These aggregates are responsible for the cartilage's ability to resist compressive forces by attracting and retaining water. youtube.com
Studies on rabbit articular chondrocyte cultures have demonstrated that newly synthesized proteoglycan monomers initially have a low affinity for hyaluronan. nih.gov However, this affinity increases over time, a process that appears to be crucial for the stable integration of proteoglycans into the ECM. nih.gov This maturation process, which can be replicated by incubating the monomers with hyaluronan, is thought to involve a structural change in the hyaluronan-binding region of the proteoglycan core protein. nih.gov The administration of cartilage hydrolyzates, which are rich in the building blocks of these macromolecules, is believed to support and enhance this natural synthesis and maturation process, thereby contributing to the maintenance and repair of cartilage tissue.
The table below summarizes the key components involved in hyaluronan and proteoglycan production:
| Component | Description | Key Function in Cartilage |
| Hyaluronan (Hyaluronic Acid) | A non-sulfated glycosaminoglycan. | Forms the backbone for proteoglycan aggregation. |
| Proteoglycan Monomer | A core protein with attached glycosaminoglycan chains (e.g., chondroitin (B13769445) sulfate (B86663), keratan (B14152107) sulfate). | Binds to hyaluronan to form large aggregates. |
| Aggrecan | The major proteoglycan in articular cartilage. | Responsible for the osmotic properties of cartilage, enabling it to resist compression. youtube.com |
| Link Protein | A protein that stabilizes the interaction between proteoglycan monomers and hyaluronan. | Enhances the formation and stability of proteoglycan aggregates. youtube.com |
| Chondrocytes | The primary cells found in cartilage. | Synthesize and maintain the extracellular matrix, including proteoglycans and collagen. mdpi.com |
Anti-inflammatory and Antioxidant Mechanisms of Action
Elastin and cartilage hydrolyzates possess notable anti-inflammatory and antioxidant properties, which are attributed to the bioactive peptides released during hydrolysis. nih.govnih.govresearchgate.netresearchgate.net These peptides can modulate inflammatory responses and combat oxidative stress, both of which are implicated in tissue damage and degradation.
Research has shown that peptides derived from sturgeon cartilage hydrolyzates can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. nih.govnih.gov Concurrently, these peptides can increase the production of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net The underlying mechanism for these effects appears to involve the suppression of the Mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net
Furthermore, both elastin and cartilage hydrolyzates have demonstrated antioxidant capabilities. nih.govresearchgate.netresearchgate.net They exhibit free radical scavenging activity against radicals like DPPH and ABTS. nih.govresearchgate.net The antioxidant properties of elastin hydrolyzates from sources like broiler skin are linked to their composition of hydrophobic amino acids, such as valine and proline. researchgate.net This antioxidant activity is significant as oxidative stress is closely linked to inflammation and can exacerbate tissue damage. nih.gov
The following table details the key molecules and pathways involved in the anti-inflammatory and antioxidant effects of these hydrolyzates:
| Mediator/Pathway | Role in Inflammation/Oxidative Stress | Effect of Elastin/Cartilage Hydrolyzates |
| Nitric Oxide (NO) | Pro-inflammatory mediator. | Inhibition of production. nih.gov |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. | Reduction of production. nih.gov |
| Interleukin-10 (IL-10) | Anti-inflammatory cytokine. | Increased production. nih.govresearchgate.net |
| MAPK Pathway | Signaling pathway involved in inflammation. | Suppression of the pathway. nih.govresearchgate.net |
| DPPH & ABTS Radicals | Free radicals that cause oxidative stress. | Scavenging of these radicals. nih.govresearchgate.net |
Angiogenic Properties and Vascularization Modulation
The influence of elastin and cartilage components on angiogenesis, the formation of new blood vessels, is complex and appears to be context-dependent. While intact cartilage is avascular and considered anti-angiogenic, its breakdown products and related molecules can exhibit pro-angiogenic properties. nih.govtudelft.nl
Studies have shown that the releasate from cartilage tissue can actually promote the proliferation and migration of endothelial cells, the cells that line blood vessels, suggesting a pro-angiogenic capacity. tudelft.nl This is supported by in vivo assays where cartilage explants attracted blood vessels, although they did not invade the tissue itself. tudelft.nl This suggests that while the intact cartilage matrix has anti-invasive properties, soluble factors released from it can stimulate angiogenesis. tudelft.nl
Conversely, certain components within the cartilage matrix, such as chondroitin sulfate proteoglycans (CSPGs), have been found to have anti-angiogenic effects. nih.gov Chondroitin sulfate can enhance the activity of thrombospondin 1 (TSP1), a potent inhibitor of angiogenesis. nih.gov
Elastin-like protein (ELP) hydrogels have been engineered to study the specific effects of matrix properties on vascularization. nih.gov Research using these hydrogels has revealed that both the stiffness and the stress relaxation rate of the matrix can modulate endothelial cell behavior, including spreading, proliferation, and the formation of vascular sprouts. nih.gov Notably, fast-relaxing, low-stiffness ELP hydrogels were found to promote the formation of wider vascular sprouts and resulted in significantly more vascularization in a subcutaneous implantation model in mice. nih.gov This indicates that the mechanical properties of elastin-based materials can be tailored to either promote or inhibit blood vessel formation, which has significant implications for tissue engineering and regenerative medicine.
The table below outlines the factors and their roles in angiogenesis modulation:
| Factor/Material | Role in Angiogenesis | Observed Effect |
| Cartilage Releasate | Soluble factors from cartilage. | Pro-angiogenic (promotes endothelial cell proliferation and migration). tudelft.nl |
| Chondroitin Sulfate Proteoglycans (CSPGs) | Component of the cartilage matrix. | Anti-angiogenic (enhances the activity of thrombospondin 1). nih.gov |
| Elastin-Like Protein (ELP) Hydrogels | Engineered biomaterial. | Modulatory (both stiffness and stress relaxation rate influence endothelial cell behavior and vascularization). nih.gov |
| Thrombospondin 1 (TSP1) | Anti-angiogenic protein. | Activity is increased by chondroitin sulfate. nih.gov |
Signaling Pathway Activation and Gene Expression Modulation (e.g., TGF-β, NF-κB, Akt, MAPK)
Elastin and cartilage hydrolyzates exert their biological effects by modulating various intracellular signaling pathways and, consequently, altering gene expression. Key pathways influenced include the Transforming Growth Factor-beta (TGF-β), Nuclear Factor-kappa B (NF-κB), Akt, and Mitogen-activated Protein Kinase (MAPK) pathways.
The TGF-β signaling pathway plays a crucial role in regulating cell growth, differentiation, and extracellular matrix production. researchgate.netnih.gov TGF-β can stimulate the expression of elastin and other matrix components like aggrecan and collagen. researchgate.netnih.gov This signaling can occur through both SMAD-dependent and SMAD-independent pathways, the latter involving kinases like ERK and TAK1. nih.gov The activation of these pathways is essential for the anabolic or "repair" response in tissues like cartilage. nih.gov
The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory cytokines like IL-1β and TNF-α activate this pathway, leading to the production of matrix-degrading enzymes and other inflammatory mediators. nih.gov Interestingly, there is a crosstalk between the TGF-β and NF-κB pathways. For instance, IL-1β and TNF-α can inhibit TGF-β signaling, in some cases through the NF-κB-mediated induction of the inhibitory Smad7 protein. nih.gov
The MAPK pathway , which includes kinases like p38 and JNK, is also involved in both inflammatory responses and the regulation of gene expression by TGF-β. researchgate.netnih.gov As mentioned earlier, peptides from cartilage hydrolyzates can suppress MAPK signaling to exert anti-inflammatory effects. nih.govresearchgate.net Conversely, TGF-β can activate p38 as part of the signaling cascade that leads to increased elastin expression. researchgate.net
The Akt (or Protein Kinase B) signaling pathway is another important pathway that can be influenced. The antioxidant system, which is bolstered by these hydrolyzates, can affect anti-inflammatory responses through pathways that include PI3K-Akt. nih.gov
The table below summarizes the key signaling pathways and their modulation:
| Signaling Pathway | Key Functions | Modulation by Elastin/Cartilage Components |
| TGF-β | Cell growth, differentiation, ECM production. | Activated to increase elastin and proteoglycan synthesis. researchgate.netnih.gov |
| NF-κB | Inflammation. | Can be inhibited by components of the hydrolyzates, leading to anti-inflammatory effects. Crosstalk with TGF-β pathway. nih.gov |
| Akt (PI3K-Akt) | Cell survival, proliferation, anti-inflammatory responses. | Influenced by the antioxidant activity of the hydrolyzates. nih.gov |
| MAPK (p38, JNK) | Inflammation, gene expression. | Suppressed to reduce inflammation; also involved in TGF-β-mediated gene expression. nih.govresearchgate.netresearchgate.net |
Preclinical Studies on Tissue Repair and Regeneration Models (e.g., wound healing, dermal regeneration)
The biological activities of elastin and cartilage hydrolyzates have translated into promising results in preclinical models of tissue repair and regeneration, particularly in the context of wound healing and dermal regeneration. nih.gov Elastin is an essential component of the dermal extracellular matrix, and its presence is critical for the elasticity and proper repair of the skin. nih.gov
Engineered biomaterials based on elastin, especially those utilizing its precursor tropoelastin, have been developed and studied for their ability to promote wound repair. nih.gov These materials can be fabricated into various forms, such as hydrogels, which can provide a supportive scaffold for cell infiltration and new tissue formation. nih.gov
In the context of cartilage regeneration, studies on rabbit ear models have explored the process of epimorphic regeneration, where a defect can heal with the full restoration of the original tissue structure. nih.gov The regeneration of the elastic cartilage plate in these models involves the formation of a cartilage blastema, a cluster of pluripotent cells on the wound surface. nih.gov The successful regeneration in these models highlights the intrinsic regenerative potential of certain tissues and provides a platform for testing the efficacy of therapeutic interventions, including the application of cartilage-derived components.
The process of wound healing is a complex sequence of events that includes inflammation, proliferation, and remodeling. researchgate.net Materials derived from natural polymers like collagen and hyaluronic acid are often used in wound dressings to support this process. researchgate.net The inclusion of elastin and cartilage hydrolyzates in such dressings could potentially enhance their efficacy by providing bioactive peptides that modulate inflammation, promote cell proliferation, and supply the necessary building blocks for new ECM synthesis.
The table below provides an overview of the preclinical models and the role of elastin/cartilage components:
| Preclinical Model | Tissue of Interest | Role of Elastin/Cartilage Components | Key Findings |
| Dermal Wound Healing | Skin | Provide structural support and bioactive signals. | Elastin-based biomaterials can encourage wound repair. nih.gov |
| Rabbit Ear Defect | Elastic Cartilage | Support the formation of a cartilage blastema and tissue restoration. | Demonstrates the potential for complete structural regeneration of elastic cartilage. nih.gov |
| Subcutaneous Implantation | Vascularization | Modulate the formation of new blood vessels. | Fast-relaxing, low-stiffness elastin-like protein hydrogels promoted the highest capillary density. nih.gov |
Biomaterial Design and Tissue Engineering Applications of Hydrolyzates
Incorporation into Scaffold Architectures
Elastins, cartilage, and their hydrolyzates are increasingly being investigated for their potential in creating sophisticated scaffolds for tissue engineering. These natural biopolymers offer inherent biocompatibility and bioactivity, making them attractive materials for promoting tissue regeneration. Their incorporation into various scaffold architectures, including hydrogel systems, porous scaffolds and sponges, and electrospun fiber constructs, allows for the development of biomaterials that mimic the native extracellular matrix (ECM) and support cellular functions.
Hydrogel Systems
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids, making them excellent candidates for tissue engineering scaffolds due to their structural similarity to the native ECM. mdpi.comnih.gov Elastin-based hydrolyzates, particularly elastin-like polypeptides (ELPs), have been successfully incorporated into hydrogel systems to enhance their mechanical properties and biological functionality. nih.govnih.gov
ELPs are bio-inspired polypeptides that can be genetically engineered to control their sequence and properties. nih.gov This allows for the design of hydrogels with tunable characteristics, such as thermo-responsiveness, where the hydrogel can undergo a phase transition at a specific temperature, enabling the entrapment of cells. nih.gov For instance, ELP solutions have been designed to coacervate at 35°C, providing a method for entrapping primary chondrocytes and promoting the synthesis of articular cartilage ECM. nih.gov Furthermore, crosslinked ELP hydrogels have been used to fill osteochondral defects in animal models, demonstrating their potential for cartilage repair. nih.gov The incorporation of elastin (B1584352) into hydrogels can also improve their elasticity, stretchability, and toughness. researchgate.net For example, double-network hydrogels containing elastin have shown enhanced elasticity and toughness, making them suitable for bioprinting complex elastic tissues. researchgate.net
Hybrid hydrogels, combining elastin with other natural polymers like plasma-derived fibrin (B1330869), have also been developed. nih.gov These hybrid systems aim to improve the mechanical properties and reduce the degradation and contraction of fibrin-based hydrogels. nih.gov Studies have shown that incorporating an elastin-like recombinamer (ELR) network into plasma-derived fibrin hydrogels results in decreased gelation time and contraction, along with higher mechanical properties and increased elasticity. nih.gov
The ability to tailor the properties of these hydrogels makes them promising for a variety of tissue engineering applications. nih.govnih.gov They can be designed to support cell encapsulation, proliferation, and differentiation, and can be used to deliver bioactive molecules to promote tissue regeneration. mdpi.comnih.gov
Porous Scaffolds and Sponges
Porous scaffolds and sponges created from elastin and collagen hydrolyzates offer a three-dimensional framework that supports cell infiltration, proliferation, and new tissue formation. nih.govnih.gov The interconnected porous structure is crucial for nutrient and oxygen transport, as well as waste removal, all of which are essential for cell viability and tissue regeneration.
The fabrication of these scaffolds often involves techniques like freeze-drying (lyophilization), which creates a porous structure. nih.gov The porosity and pore size of these scaffolds can be controlled to some extent by the fabrication process. Studies have shown that scaffolds made from a combination of collagen and solubilized elastin can promote angiogenesis (the formation of new blood vessels) and the synthesis of new elastic fibers without causing calcification, which can be a concern with some biomaterials. nih.gov
Research has compared scaffolds made from collagen, fibrin, and elastin. nih.govnih.gov Elastin-based scaffolds were found to be the most porous, which can be advantageous for cell infiltration. nih.govnih.gov However, they also showed the highest degradation rate in vivo. nih.gov In contrast, collagen-based scaffolds demonstrated superior cell adhesion and proliferation in vitro and better adipogenic (fat tissue formation) properties in vivo. nih.gov These findings highlight the importance of selecting the appropriate polymer composition based on the specific tissue engineering application.
The combination of collagen and elastin in scaffolds can provide both mechanical strength from collagen and elasticity from elastin, mimicking the properties of many natural tissues. nih.gov The ratio of these components can be adjusted to tailor the mechanical properties and degradation rate of the scaffold. nih.gov
Electrospun Fiber Constructs
Electrospinning is a versatile technique used to produce nano- and micro-scale fibers that can mimic the fibrous nature of the native ECM. frontiersin.org Scaffolds made from electrospun elastin-based materials have shown great promise in tissue engineering. These fibrous structures provide a high surface area-to-volume ratio, which is beneficial for cell attachment, migration, and proliferation. frontiersin.org
Elastin-like recombinamers (ELRs) and tropoelastin, the soluble precursor to elastin, are commonly used for creating electrospun fibers. frontiersin.org These fibers can be fabricated with controlled diameters and alignments. For instance, aligned electrospun synthetic elastin fibers have been shown to guide the alignment of vascular smooth muscle cells. frontiersin.org
Composite electrospun scaffolds, blending elastin with other polymers like collagen or poly(lactic-co-glycolic acid) (PLGA), have also been developed to combine the desirable properties of each material. nih.govnih.gov For example, an electrospun scaffold of 80% tropoelastin and 20% collagen demonstrated enhanced proliferation and migration of dermal fibroblasts in vitro and supported fibroblast infiltration, new collagen deposition, and capillary formation in vivo. nih.gov Similarly, incorporating elastin into PLGA nanofibers through blend electrospinning improved the elasticity and wettability of the scaffolds, leading to better self-organization and polarization of salivary epithelial cells. nih.gov
The mechanical properties and biological response to these electrospun scaffolds can be tuned by altering the composition and processing parameters. nih.govfrontiersin.org This allows for the creation of scaffolds tailored to the specific requirements of different tissues, such as skin, blood vessels, and cartilage. frontiersin.orgnih.gov
Development of Composite Biomaterials with Synergistic Properties
The development of composite biomaterials that combine elastin or its hydrolyzates with other natural or synthetic polymers is a key strategy in tissue engineering. This approach aims to create materials with synergistic properties that surpass those of the individual components, leading to enhanced performance in tissue regeneration. researchgate.netnih.govnih.govfrontiersin.orgnih.govunits.it
A common and effective combination is the blending of collagen and elastin. nih.govnih.govnih.gov Collagen provides mechanical strength and a scaffold for cell adhesion, while elastin imparts elasticity and resilience. nih.gov This combination is particularly relevant for tissues that require both strength and flexibility, such as skin and blood vessels. nih.govnih.gov Studies have shown that collagen-elastin scaffolds can support cell attachment and viability, and the ratio of the two components can be adjusted to control the mechanical properties and degradation rate of the scaffold. nih.gov For instance, a composite scaffold of 80% tropoelastin and 20% collagen was found to be optimal for dermal tissue engineering, promoting fibroblast activity and neovascularization. nih.gov
Elastin has also been combined with synthetic polymers like poly(lactic-co-glycolic acid) (PLGA) and poly-ε-caprolactone (PCL). nih.govualberta.ca These synthetic polymers offer tunable degradation rates and mechanical properties. The addition of elastin can enhance the biological activity of these synthetic scaffolds, for example, by improving cell attachment and organization. nih.gov
Another innovative approach is the creation of hybrid hydrogels. For example, combining elastin-like recombinamers (ELRs) with plasma-derived fibrin has been shown to improve the mechanical properties and reduce the contraction of fibrin hydrogels, making them more suitable for skin tissue engineering. nih.gov Similarly, alginate, a natural polysaccharide, has been combined with human elastin-like polypeptide (HELP) to create composite films with controlled drug release capabilities and antioxidant properties, showing potential for wound healing applications. units.it These composite materials often exhibit a synergistic effect where the final material possesses properties that are superior to the individual components.
Application in Cartilage Tissue Engineering and Regeneration Models
Articular cartilage, due to its avascular nature, has a very limited capacity for self-repair, making injuries to this tissue a significant clinical challenge. nih.govresearchgate.net Tissue engineering offers a promising approach to regenerate damaged cartilage by using a combination of cells, scaffolds, and growth factors. nih.gov Elastins, cartilage, and their hydrolyzates are particularly relevant materials for this application due to their presence in native cartilage and their ability to promote chondrogenesis (the formation of cartilage). nih.govnih.gov
The goal of cartilage tissue engineering is to create a construct that mimics the structure and function of native articular cartilage. nih.gov This involves creating a scaffold that can support the growth of chondrocytes or stem cells and guide their differentiation into mature cartilage tissue. nih.gov Elastin-based materials, particularly in the form of hydrogels and porous scaffolds, have been extensively studied for this purpose. nih.gov
Articular Cartilage Repair Strategies
Several strategies are being explored for articular cartilage repair using elastin and cartilage hydrolyzates. One approach involves the use of injectable hydrogels. nih.gov These hydrogels can be injected into the defect site in a minimally invasive manner and can be designed to solidify in situ, filling the defect and providing a scaffold for tissue regeneration. mdpi.comnih.gov For example, elastin-like polypeptide (ELP) hydrogels that undergo a temperature-induced phase transition have been used to encapsulate chondrocytes and promote cartilage matrix production. nih.gov
Another strategy is the use of pre-fabricated scaffolds that are implanted into the cartilage defect. researchgate.net These scaffolds can be made from a variety of materials, including collagen-elastin composites, and can be seeded with cells prior to implantation. nih.gov The porous structure of these scaffolds allows for cell infiltration and tissue ingrowth. nih.gov
Furthermore, the incorporation of growth factors into these scaffolds can enhance their regenerative potential. mdpi.com Growth factors such as transforming growth factor-beta (TGF-β) and insulin-like growth factor-1 (IGF-1) are known to promote chondrogenesis and can be loaded into the scaffold for sustained release. mdpi.com
Recent research has also explored the use of genetically engineered cells to enhance cartilage regeneration. For example, chondrocytes that are genetically modified to overexpress elastin have been shown to improve elastic fiber production and cartilage regeneration in a gelatin methacryloyl (GelMA) hydrogel system. nih.gov
The table below summarizes some of the key research findings related to the use of elastin and cartilage hydrolyzates in articular cartilage repair.
| Biomaterial System | Key Findings | Reference |
| Elastin-like polypeptide (ELP) hydrogel | Promoted accumulation and retention of chondrocyte-associated matrix. | nih.gov |
| Crosslinked ELP hydrogel | Successfully filled osteochondral defects in rabbits. | nih.gov |
| Elastin-containing double-network hydrogel | Improved elasticity, stretchability, and toughness; facilitated cell spreading and phenotype maintenance. | researchgate.net |
| Genetically engineered chondrocytes overexpressing elastin in GelMA hydrogel | Increased elastic fiber production and cell retention, leading to strengthened mechanics and enhanced cartilage regeneration. | nih.gov |
| Collagen-solubilized elastin scaffolds | Induced angiogenesis and promoted elastic fiber synthesis without calcification. | nih.gov |
These studies demonstrate the significant potential of elastin and cartilage hydrolyzates in developing effective strategies for articular cartilage repair. The ability to tailor the properties of these biomaterials and combine them with cells and growth factors offers a powerful toolkit for regenerating damaged cartilage and restoring joint function.
Elastic Cartilage Reconstruction Approaches
Elastic cartilage, found in structures like the ear and epiglottis, possesses a high degree of elasticity due to its abundant elastic fibers. nih.gov However, its regenerative capacity is limited, making tissue engineering a promising approach for reconstruction. While the use of exogenous elastin can be challenging due to degradation and potential interference with cell activity, strategies are being developed to overcome these hurdles. nih.gov
One innovative approach involves the use of genetically engineered chondrocytes that overexpress elastin. nih.gov This method aims to boost the endogenous production of elastic fibers within a tissue-engineered construct. In a study utilizing a gelatin methacryloyl (GelMA) hydrogel, a co-culture of these engineered chondrocytes with untreated chondrocytes resulted in increased elastic fiber production, enhanced cell retention, and improved mechanical properties of the construct. nih.gov This co-culture system also demonstrated greater resistance to host tissue invasion upon implantation. nih.gov
Another strategy focuses on creating scaffolds that mimic the native ECM to support chondrogenesis. While not directly using hydrolyzates, the principle of providing the right environmental cues is central. For instance, the use of decellularized elastic cartilage has been explored, where the removal of cellular components leaves behind a natural scaffold. google.comgoogle.com However, the dense nature of this matrix can impede cell infiltration. To address this, methods to reduce elastin content and create channels within the scaffold have been developed to facilitate recellularization. google.comgoogle.com
Furthermore, the identification of cartilage stem/progenitor cells (CSPCs) in human auricular perichondrium offers a promising cell source for elastic cartilage reconstruction. nih.gov These cells have demonstrated the ability to reconstruct large pieces of elastic cartilage that are well-integrated and stable over long periods. nih.gov The combination of such potent cell sources with biomaterials incorporating elastin hydrolyzates could provide a powerful tool for effective elastic cartilage regeneration.
Osteochondral Interface Regeneration
The osteochondral interface, the complex transition zone between articular cartilage and the underlying subchondral bone, is crucial for joint function. nih.gov Its regeneration is a significant challenge in treating osteoarthritic lesions. nih.govnih.gov Tissue engineering strategies for this interface often involve multiphasic scaffolds that mimic the distinct layers of this composite tissue. nih.gov
Elastin's role in this context is linked to providing elasticity and influencing cell behavior. While collagen is the primary structural protein in cartilage, elastin contributes to the tissue's ability to withstand compressive loads. researchgate.net Hydrolyzates of both collagen and elastin are being investigated for their potential to enhance the repair of osteochondral defects. arthritis.org
Scaffolds for osteochondral regeneration can be designed with graded properties, including variations in porosity and mechanical modulus, to replicate the natural transition from cartilage to bone. nih.gov The incorporation of elastin or its hydrolyzates into the cartilaginous layer of such scaffolds could potentially improve its mechanical resilience and support the development of a more functional tissue. Research has shown that combining collagen with other natural polymers can improve the biomechanical properties of scaffolds for cartilage repair. researchgate.net Similarly, the inclusion of elastin-derived components could offer further advantages.
Utility in Other Specialized Tissue Engineering Fields (e.g., vascular, dermal, liver)
The application of elastin hydrolyzates extends beyond cartilage to other tissues where elasticity and bioactivity are important.
Vascular Tissue Engineering: In blood vessels, elastin is a critical component of the vessel wall, providing elasticity and regulating the behavior of vascular smooth muscle cells. nih.gov The development of tissue-engineered blood vessels has been hampered by the challenge of incorporating a functional elastin network. nih.gov Elastin-based biomaterials, including hydrolyzates and elastin-like polypeptides (ELPs), are being explored to create scaffolds that can support the formation of new blood vessels. nih.govcapes.gov.br These materials can be processed into various forms, such as fibers and hydrogels, to mimic the structure of the native vascular ECM. uva.esnih.gov
Dermal Tissue Engineering: In the skin, elastic fibers constitute a small but vital percentage of the dermis, providing elasticity and resilience. nih.govmdpi.com During wound healing, the regeneration of these fibers is often incomplete, leading to scar tissue with poor elasticity. nih.gov Elastin hydrolyzates and elastin-based peptides have been shown to promote the proliferation and activity of fibroblasts, the primary cells responsible for ECM production in the skin. nih.gov Scaffolds incorporating these bioactive molecules can enhance wound healing by promoting angiogenesis and improving the quality of the regenerated tissue. mdpi.comnih.gov
Liver Tissue Engineering: While elastin is a minor component of a healthy liver, its accumulation is a hallmark of liver fibrosis and cirrhosis. nih.govnih.gov In the context of tissue engineering, elastin and its hydrolyzates can influence the behavior of liver cells. nih.govnih.gov For instance, elastin peptides can stimulate the proliferation of fibroblasts and smooth muscle cells. nih.gov Hydrogels are a key platform for liver tissue engineering, providing a 3D environment for hepatic cells. mdpi.com The incorporation of elastin-derived components into these hydrogels could potentially modulate the fibrotic response and support the regeneration of functional liver tissue.
Role in Enhancing Biocompatibility and Bioactivity of Biomaterial Constructs
A crucial aspect of any biomaterial is its ability to integrate with the host tissue without eliciting a significant adverse immune response. Elastin hydrolyzates and elastin-based materials generally exhibit good biocompatibility. nih.govnih.govcore.ac.uk Their biological origin often translates to reduced immunogenicity compared to synthetic polymers. nih.gov
The bioactivity of elastin hydrolyzates stems from the presence of specific peptide sequences that can interact with cell surface receptors, thereby influencing cellular behavior. nih.gov For example, certain elastin-derived peptides can promote cell adhesion, proliferation, and migration. nih.gov This inherent bioactivity can be harnessed to create "smart" biomaterials that actively guide the process of tissue regeneration.
Integration into Advanced Delivery Systems for Bioactive Molecules (as biomaterial components)
Beyond their role as structural and bioactive components of scaffolds, elastin hydrolyzates and, more prominently, elastin-like polypeptides (ELPs), are being utilized in advanced drug delivery systems. mdpi.comnih.gov ELPs are genetically engineered biopolymers inspired by the repeating sequences found in human elastin. nih.gov
A key feature of ELPs is their thermo-responsive nature, meaning they can undergo a phase transition from soluble to aggregated form with changes in temperature. nih.gov This property allows for the creation of injectable hydrogels that can encapsulate therapeutic molecules and release them in a controlled manner at the site of injury. nih.gov These systems can protect the encapsulated drugs from enzymatic degradation and allow for precise control over the release kinetics. mdpi.com
The recombinant nature of ELPs offers a high degree of control over their design and functionality. nih.gov They can be engineered to include specific binding domains for drugs or targeting moieties to direct the delivery system to specific cells or tissues. nih.gov This versatility makes ELP-based systems highly promising for a wide range of therapeutic applications, including the delivery of growth factors to promote tissue regeneration or the targeted delivery of anti-cancer drugs. mdpi.comnih.gov
Table of Research Findings on Elastin/Cartilage Hydrolyzates in Tissue Engineering
| Application Area | Key Findings | References |
|---|---|---|
| Elastic Cartilage Reconstruction | Genetically engineered chondrocytes overexpressing elastin increase elastic fiber production and improve mechanical properties of constructs. | nih.gov |
| Reducing elastin content in decellularized cartilage scaffolds can improve cell infiltration. | google.comgoogle.com | |
| Osteochondral Regeneration | Multiphasic scaffolds with graded properties can mimic the cartilage-bone interface. | nih.gov |
| Collagen and elastin hydrolyzates are explored for their potential to aid in cartilage repair. | arthritis.org | |
| Vascular Tissue Engineering | Elastin-based biomaterials provide elasticity and regulate vascular cell behavior. | nih.gov |
| Dermal Tissue Engineering | Elastin hydrolyzates promote fibroblast activity and enhance wound healing. | nih.gov |
| Liver Tissue Engineering | Elastin peptides can stimulate the proliferation of liver cells. | nih.gov |
| Biocompatibility & Bioactivity | Elastin-based materials generally show good biocompatibility and can enhance the bioactivity of scaffolds. | nih.govnih.gov |
| Drug Delivery | Elastin-like polypeptides (ELPs) can be used to create thermo-responsive, injectable drug delivery systems. | nih.govmdpi.comnih.gov |
Table of Compounds
| Compound Name | |
|---|---|
| Elastin | |
| Cartilage Hydrolyzates | |
| Collagen | |
| Gelatin Methacryloyl (GelMA) | |
| Elastin-like Polypeptides (ELPs) | |
| Silk | |
| Glycine (B1666218) | |
| Proline | |
| Hydroxyproline (B1673980) |
In Vitro and Preclinical Bioreabsorption and Degradation Profiles
Enzymatic Degradation Kinetics and Pathways
The breakdown of elastin (B1584352) and cartilage hydrolyzates is a sophisticated process governed by specific enzymes that recognize and cleave distinct peptide bonds. This enzymatic action further degrades the hydrolysate peptides into smaller, often bioactive, fragments.
The degradation of elastin hydrolyzates is primarily mediated by a class of proteases known as elastases. Human neutrophil elastase, a serine protease, plays a significant role in this process. nih.gov It acts on elastin-derived peptides, leading to the formation of a complex between the enzyme and the peptide fragment. nih.gov The pathway involves the cleavage of the hydrolysates into smaller units, some of which are bioactive peptides known as elastokines. nih.gov These elastokines, often containing repeating sequences like GXXPG, are recognized for their biological activities, including stimulating cell proliferation and chemotaxis. nih.govepa.gov Studies have shown that elastase activity can be regulated by the elastin-derived peptides themselves, suggesting a feedback mechanism at the site of proteolysis. nih.gov In addition to elastases, matrix metalloproteinases (MMPs) and cysteine proteases also contribute to the long-term, slower degradation of elastin structures. nih.gov The enzymatic hydrolysis process can be monitored over time, with the composition of the resulting smaller peptides changing as the reaction progresses. For instance, using the enzyme Alcalase®, the content of specific peptide markers was shown to increase gradually over a 24-hour hydrolysis period. nih.gov
Cartilage hydrolyzates, which are predominantly composed of type II collagen and proteoglycans, are degraded by a different but overlapping set of enzymes. The primary enzymes responsible for cleaving the collagenous components are collagenases, a subgroup of MMPs. nih.gov MMP-13 is considered the principal catabolic enzyme in cartilage due to its high efficacy in cleaving type II collagen, the main collagen type found in articular cartilage. nih.govnih.gov Other MMPs, such as MMP-1 and MMP-2, are also involved. nih.gov The degradation pathway for cartilage involves the breakdown of the extracellular matrix, releasing collagen fragments. The other major component of cartilage, aggrecan, is degraded by enzymes from the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family. nih.gov The enzymatic hydrolysis of collagen results in low molecular weight peptides (typically <2 kDa to 10 kDa) that can be further processed. nih.govnih.gov
Table 1: Key Enzymes in the Degradation of Elastin and Cartilage Hydrolyzates
| Enzyme Class | Specific Enzyme(s) | Substrate | Key Degradation Products/Fragments |
|---|---|---|---|
| Serine Proteases | Human Neutrophil Elastase, Pancreatic Elastase | Elastin Hydrolyzates | Elastin-derived peptides (EDPs), Elastokines (e.g., VGVPG, GXXPG motifs) nih.govnih.gov |
| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-2, MMP-13 (Collagenases) | Cartilage (Type II Collagen) Hydrolyzates | Collagen fragments nih.govnih.gov |
| ADAMTS Family | ADAMTS-4, ADAMTS-5 (Aggrecanases) | Cartilage (Aggrecan) | Aggrecan fragments nih.gov |
| Cysteine Proteases | Cathepsins | Elastin Hydrolyzates | Smaller elastin peptides nih.gov |
Hydrolytic Stability under Simulated Physiological Conditions
Hydrolytic stability refers to the resistance of the hydrolyzate peptides to degradation under chemical conditions, such as varying pH and temperature, that mimic the physiological environment, independent of enzymatic action.
The stability of collagen hydrolysates is notably influenced by temperature. Thermal treatment above 40°C can lead to the denaturation of any residual triple-helical collagen structures, separating the chains and making them more susceptible to further breakdown. nih.gov Studies on bovine collagen hydrolysis have shown that increasing the temperature of the hydrolysis process itself (e.g., from 50°C to 80°C) results in a decrease in the molecular weight of the resulting peptides. uc.edu This indicates that temperature is a critical factor in determining the final size of the hydrolysate fragments. nih.gov
The pH of the environment also plays a role in the stability of these hydrolyzates. While extreme pH values (acidic or alkaline) are used in the initial chemical hydrolysis to produce the hydrolyzates, the stability under simulated physiological pH ranges is also a key consideration. nih.govuc.edu Investigations using simulated gastric fluid (SGF, pH ~3.4) and simulated intestinal fluid (SIF, pH ~6.6) without the presence of their respective enzymes (pepsin and pancreatin) have demonstrated that pH alone is not the primary cause of rapid peptide degradation. Many peptides show good stability in these simulated fluids when enzymes are omitted, suggesting that the peptide bonds are relatively stable at these pH levels over short periods. nih.gov For example, a study on various peptide drugs found that while larger proteins degraded quickly in gastric fluid, this was due to enzymatic action, not the acidic pH itself. Similarly, protein hydrolysates from sources like sunflower have been shown to be partially resistant to incubation in simulated gastric and intestinal fluids, indicating a degree of intrinsic hydrolytic stability. researchgate.net
Table 2: Influence of Physiological Conditions on Hydrolyzate Stability
| Condition | Parameter | Effect on Elastin/Cartilage Hydrolyzates | Finding |
|---|---|---|---|
| Temperature | > 40°C | Denaturation of residual collagen structures | Increases susceptibility to further degradation. nih.gov |
| Increasing Hydrolysis Temperature (e.g., 50°C to 80°C) | Decreased Molecular Weight | Higher temperatures during processing lead to smaller peptide fragments. uc.edu | |
| pH | Simulated Gastric Fluid (pH ~3.0-3.4, no enzymes) | Moderate Stability | pH alone is not the primary driver of rapid degradation for many peptides. nih.gov |
| Simulated Intestinal Fluid (pH ~6.6-7.0, no enzymes) | Moderate Stability | Hydrolysates and peptides show partial resistance to non-enzymatic degradation at neutral pH. researchgate.net |
Bioreabsorption Mechanisms in Preclinical Models (e.g., gastrointestinal, dermal)
The bioreabsorption of elastin and cartilage hydrolyzates involves their uptake from the site of administration into systemic circulation, a process extensively studied in preclinical models via gastrointestinal and dermal routes.
Gastrointestinal Absorption: Following oral ingestion, hydrolyzates are subjected to the digestive environment of the gastrointestinal tract. In the stomach, pepsin begins the process of proteolysis, which continues in the small intestine with the action of enzymes like trypsin and other proteases. researchgate.net This process breaks down the larger peptides of the hydrolysate into smaller fragments, primarily di- and tripeptides, and free amino acids. It has been demonstrated that these small, low molecular weight peptides can be absorbed intact through the intestinal epithelium. frontiersin.orgnih.gov
A key mechanism for this is the peptide transporter 1 (PEPT-1), which is located on the brush-border membrane of intestinal cells and actively transports di- and tripeptides into the enterocytes. researchmap.jp Preclinical and human studies have confirmed the bioavailability of these peptides. After oral administration of collagen hydrolysates, specific hydroxyproline-containing peptides, such as prolyl-hydroxyproline (Pro-Hyp), hydroxyprolyl-glycine (Hyp-Gly), and glycyl-prolyl-hydroxyproline (Gly-Pro-Hyp), have been quantified at elevated levels in the blood. frontiersin.orgresearchmap.jpnih.gov Pharmacokinetic studies in rats have detailed the absorption and bioavailability of these specific peptides, showing that Pro-Hyp has a higher oral bioavailability than Gly-Pro-Hyp, and that absorption is the rate-limiting step ("flip-flop kinetics"), likely due to the transporter-mediated mechanism. nih.gov Animal studies using labeled Pro-Hyp have shown its distribution to tissues like skin and cartilage, confirming that these absorbed peptides can reach target sites. nih.gov
Dermal Absorption: The absorption of peptides through the skin is inherently more limited due to the barrier function of the stratum corneum. However, preclinical research suggests that smaller peptide fragments derived from elastin hydrolyzates can interact with or penetrate the outer skin layers. Studies in mouse models of photoaging have shown that oral ingestion of bovine elastin peptides can ameliorate skin damage, increasing hydroxyproline (B1673980) content and improving skin structure. cabidigitallibrary.orgnih.gov While this reflects gastrointestinal absorption, it supports the concept that these peptides can reach and act on the skin. Other studies suggest that topically applied elastin fragments can activate skin fibroblasts, which implies some level of dermal penetration is necessary to elicit a biological response. cabidigitallibrary.org The mechanism likely involves the diffusion of these smaller, often hydrophobic, peptides through the lipid matrix of the epidermis to reach the viable dermal layers where they can interact with cells like fibroblasts.
Table 3: Summary of Preclinical Bioreabsorption Findings
| Administration Route | Preclinical Model | Hydrolyzate Type | Key Absorption Mechanism/Finding |
|---|---|---|---|
| Gastrointestinal | Rat | Collagen Hydrolyzate Peptides (Pro-Hyp, Gly-Pro-Hyp) | Peptides are absorbed via transporters (e.g., PEPT-1); absorption is the rate-limiting step. Absolute oral bioavailability for Pro-Hyp was 19.3%. researchmap.jpnih.gov |
| Human (Clinical Study) | Collagen Hydrolysates (Bovine, Porcine, Fish) | Significant increase in plasma levels of Pro-Hyp and Hyp-Gly post-ingestion, confirming absorption of dipeptides. frontiersin.orgnih.gov | |
| Mouse | Collagen Hydrolyzate Peptide (Pro-Hyp) | Labeled Pro-Hyp administered orally was detected in skin and cartilage tissue. nih.gov | |
| Dermal / Systemic Effect on Skin | Mouse | Bovine Elastin Peptides (Oral) | Ingestion of peptides improved skin parameters (increased hydroxyproline), indicating systemic distribution to the skin after GI absorption. cabidigitallibrary.orgnih.gov |
| Mouse | Elastin-Derived Peptides (Systemic Injection) | Intravenously injected elastin-derived peptides induced metabolic changes, demonstrating systemic bioavailability and action. nih.gov |
Compound Index
Advanced Analytical Methodologies for Research and Development
Chromatographic and Spectroscopic Techniques
A variety of chromatographic and spectroscopic methods are utilized to analyze the complex mixture of peptides and other molecules present in elastin (B1584352) and cartilage hydrolyzates. These techniques allow for the separation, identification, and quantification of individual components, as well as the characterization of their structural properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydrolyzates. Cation exchange HPLC, for instance, provides a rapid and straightforward method for quantifying the unique cross-linking amino acids of elastin, desmosine (B133005) and isodesmosine, in hydrolyzates. nih.govnih.gov This method has been validated for its linearity, accuracy, and precision, with a run-time of as little as 8 minutes and detection limits in the picomole range. nih.gov Reverse-phase HPLC (RP-HPLC) is also widely used to generate peptide fingerprints of elastin hydrolyzates, offering quantitative data on the peptide composition. mdpi.com Combining size-exclusion chromatography with RP-HPLC (SEC×RPLC) can significantly enhance resolution, revealing a greater number of individual peptide peaks. mdpi.com Furthermore, HPLC methods have been developed for the direct, single-injection analysis of cross-linking amino acids from both collagen (pyridinoline and deoxypyridinoline) and elastin (desmosine and isodesmosine) in tissue hydrolyzates. researchgate.net
Size Exclusion Chromatography (SEC) , also known as gel filtration chromatography, separates molecules based on their size. It is instrumental in determining the molecular weight distribution of the peptides within the hydrolyzates.
Mass Spectrometry (MS) is a powerful tool for identifying the specific peptides present in hydrolyzates. When coupled with liquid chromatography (LC-MS), it allows for the detailed characterization of complex peptide mixtures. For example, LC/ESI-ion trap and nano-ESI-qTOF MS have been used to identify 155 different peptides from the enzymatic digestion of human skin elastin, achieving a sequence coverage of 65.4%. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for sequencing peptides and identifying post-translational modifications, such as the hydroxylation of proline residues. nih.gov Energy-resolved collision-induced dissociation experiments within MS can identify characteristic product ions of desmosine and isodesmosine, facilitating the identification of cross-linked peptides in elastin digests. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and dynamics of hydrolyzates at the atomic level. 2D proton NMR has been used to analyze the composition of cartilage hydrolyzates, confirming the presence of short peptides. researchgate.net Solid-state NMR is particularly valuable for studying the structure of intact cartilage and how its components, like collagen and glycosaminoglycans, are affected by factors such as dehydration. nih.gov It can reveal information about the mobility of amino acid residues and the conformation of the peptide backbone. nih.gov 31P NMR has also been employed to measure the concentrations of phosphorus-containing metabolites in developing cartilage. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and non-destructive technique used to investigate the secondary structure of proteins and peptides. FTIR spectra of elastin show characteristic amide bands (Amide I, II, and III) that can be used to confirm its presence and secondary structure, such as α-helices and β-sheets. researchgate.netresearchgate.net The technique can distinguish between the β-spiral structure and β-sheets in elastin-like polypeptides by identifying specific band positions. nih.gov FTIR has also been developed into a quantitative method, using partial least squares (PLS) regression models, to predict the collagen and elastin content in tissues like the aorta. rsc.orgnih.gov
Circular Dichroism (CD) Spectroscopy is highly sensitive to the secondary structure of proteins and peptides in solution. youtube.com CD spectra of elastin and its derived peptides can reveal the presence of conformations like extended helices. documentsdelivered.comnih.gov The technique has been used to study the conformational changes of elastin peptides under different conditions, such as temperature and pH, and to investigate the amyloidogenic potential of certain elastin-derived sequences by monitoring the formation of amyloid-like fibers. documentsdelivered.comnih.gov The characteristic CD spectrum of elastin typically shows a large negative band around 203 nm with a shoulder at 222 nm. researchgate.net
| Technique | Primary Application in Hydrolyzate Analysis | Key Findings/Capabilities |
|---|---|---|
| HPLC | Quantification of specific amino acids (desmosine, isodesmosine); Peptide fingerprinting | Rapid analysis times (e.g., 8 min for desmosines); High sensitivity (picomole range). nih.gov |
| SEC | Determination of molecular weight distribution of peptides | Separates peptides based on size, providing an overview of hydrolyzate composition. |
| Mass Spectrometry (MS) | Identification and sequencing of peptides; Detection of post-translational modifications | Can identify hundreds of unique peptides in a single analysis; Enables characterization of cross-linked peptides. nih.govnih.gov |
| NMR Spectroscopy | Detailed atomic-level structural and dynamic information | Confirms presence of short peptides; Reveals conformational changes in response to environmental factors. researchgate.netnih.gov |
| FTIR Spectroscopy | Analysis of protein secondary structure (α-helix, β-sheet) | Rapid, non-destructive; Can be used to quantify collagen and elastin content in tissues. researchgate.netrsc.orgnih.gov |
| CD Spectroscopy | Analysis of protein secondary structure in solution | Sensitive to conformational changes; Used to study amyloidogenic properties of peptides. documentsdelivered.comnih.gov |
Cell-Based Assays and Functional Characterization
To understand the biological effects of elastin and cartilage hydrolyzates, a variety of cell-based assays are employed. These assays assess the impact of the hydrolyzates on key cellular processes, providing insights into their potential for tissue regeneration and other therapeutic applications.
Proliferation Assays are used to determine the effect of hydrolyzates on cell growth. Studies have shown that synthetic elastin peptides, such as VPGVG and its polymer (VPGVG)n, can enhance the proliferation of vascular smooth muscle cells. nih.gov The addition of elastin to collagen-based materials has also been observed to improve cell attachment, spreading, and proliferation for cells that have elastin-binding domains. nih.gov
Migration Assays , such as the Transwell filter migration assay and the scratch wound assay, are crucial for evaluating the ability of hydrolyzates to stimulate cell movement, a key process in wound healing and tissue repair. The Transwell assay measures the movement of cells through a porous membrane towards a chemoattractant. It has been used to demonstrate that both superficial and deep zone chondrocytes possess comparable migratory abilities. nih.gov The scratch wound assay involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
Functional Characterization extends to examining the influence of hydrolyzates on the expression of specific proteins and genes. For example, elastin peptides have been shown to not only stimulate proliferation but also to autoregulate elastin expression in vascular smooth muscle cells, reducing elastin synthesis and its mRNA levels. nih.gov This suggests a feedback mechanism that could be important in both normal and pathological conditions. nih.gov
| Assay Type | Cellular Process Measured | Example Finding with Elastin/Cartilage Hydrolyzates |
|---|---|---|
| Proliferation Assay | Increase in cell number | Synthetic elastin peptides (VPGVG) increased vascular smooth muscle cell proliferation by 1.5-fold. nih.gov |
| Transwell Filter Migration Assay | Cell movement through a porous membrane | Chondrocyte migration can be quantified to assess the chemotactic potential of hydrolyzates. nih.govnih.gov |
| Scratch Wound Assay | Cell migration to close a gap in a monolayer | Provides a visual and quantifiable measure of cell migration over time. nih.gov |
Proteomic and Transcriptomic Profiling in Response to Hydrolyzates
To gain a deeper, more global understanding of how cells respond to elastin and cartilage hydrolyzates, researchers utilize proteomic and transcriptomic approaches. These high-throughput techniques allow for the simultaneous analysis of thousands of proteins and gene transcripts, respectively, providing a comprehensive picture of the cellular changes induced by the hydrolyzates.
Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of hydrolyzate research, mass spectrometry-based proteomics can be used to identify changes in the protein expression profiles of cells after treatment with hydrolyzates. This can reveal which cellular pathways are activated or inhibited. For instance, proteomic analysis of bovine elastin digests has been used to identify desmosine- and isodesmosine-cross-linked peptides, providing insight into the native structure of elastin. nih.govacs.org
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. RNA sequencing (RNA-seq) is a powerful transcriptomic tool that has been used to analyze the gene expression profiles of chondrocytes. frontiersin.orgnih.gov Single-cell transcriptomic analysis of human articular cartilage has identified multiple chondrocyte subsets with distinct functions, and has shown how their populations change in diseases like osteoarthritis. nih.govkxsz.netsciopen.com By treating chondrocytes with cartilage hydrolyzates and performing transcriptomic analysis, researchers can identify the genes and signaling pathways that are modulated, providing a mechanistic understanding of the hydrolyzates' effects on cartilage homeostasis and repair. Optimized protocols for chondrocyte isolation that preserve the in vivo transcriptome are crucial for obtaining accurate and meaningful results from such studies. frontiersin.org
Microscopic and Imaging Techniques for Material-Cell Interactions
Visualizing the interactions between cells and materials derived from elastin and cartilage hydrolyzates is essential for understanding how these materials support tissue regeneration. Advanced microscopic and imaging techniques provide high-resolution views of the material structure and the cellular response to it.
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and porous structure of scaffolds made from elastin and collagen. researchgate.netresearchgate.net It can reveal details about pore size and interconnectivity, which are critical for cell infiltration and nutrient transport. researchgate.net SEM is also used to visualize cells cultured on these scaffolds, providing information on cell attachment, spreading, and the formation of cellular networks. nih.gov Specialized preparation techniques are necessary for imaging hydrated hydrogel-based scaffolds to prevent artifacts from drying. biorxiv.org
Future Directions and Research Perspectives
Targeted Bioactive Peptide Discovery and Functional Tailoring
The therapeutic potential of elastin (B1584352) and cartilage hydrolyzates lies in their complex mixture of bioactive peptides. A primary future direction is the move from using broad-spectrum hydrolyzates to identifying and isolating specific peptide sequences with targeted biological activities. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for this endeavor. nih.gov By profiling the peptide composition of various hydrolyzates, researchers can correlate specific peptides with desired cellular responses, such as stimulating collagen synthesis or reducing inflammation. nih.govmdpi.com
Functional tailoring involves optimizing the hydrolysis process to enrich the final product with these specific bioactive peptides. This can be achieved by carefully selecting the starting material, the type of enzymatic or chemical hydrolysis, and the processing conditions. mdpi.com For instance, different enzymes like trypsin or pepsin yield distinct peptide profiles and molecular weight distributions, which in turn influence the bioactivity of the hydrolyzate. mdpi.comnih.gov The goal is to create "designer" hydrolyzates with enhanced efficacy for specific applications, such as promoting chondrogenesis for cartilage repair or improving skin elasticity.
A study on spotless smoothhound cartilage protein hydrolysate identified three antioxidant peptides: Gly-Ala-Glu-Arg-Pro (MCPE-A), Gly-Glu-Arg-Glu-Ala-Asn-Val-Met (MCPE-B), and Ala-Glu-Val-Gly (MCPE-C), with molecular weights of 528.57, 905.00, and 374.40 Da, respectively. nih.gov This highlights the potential to isolate peptides with specific functionalities.
Table 1: Examples of Bioactive Peptides from Cartilage Hydrolyzates and their Properties
| Peptide Sequence | Molecular Weight (Da) | Source | Identified Activity |
| Gly-Ala-Glu-Arg-Pro (MCPE-A) | 528.57 | Spotless smoothhound cartilage | Antioxidant |
| Gly-Glu-Arg-Glu-Ala-Asn-Val-Met (MCPE-B) | 905.00 | Spotless smoothhound cartilage | Antioxidant |
| Ala-Glu-Val-Gly (MCPE-C) | 374.40 | Spotless smoothhound cartilage | Antioxidant |
This table is interactive. Users can sort and filter the data.
Elucidation of Complex Molecular Interactions and Signaling Networks
Understanding how elastin and cartilage hydrolyzates interact with cells at a molecular level is paramount for predicting and controlling their biological effects. Future research will focus on mapping the intricate signaling pathways activated by these hydrolyzates. Chondrogenesis, the formation of cartilage, is a complex process regulated by numerous signaling molecules and pathways, including Transforming Growth Factor-β (TGF-β), Bone Morphogenetic Proteins (BMPs), and Wnt signaling. nih.govnih.govfrontiersin.org
Hydrolyzate-derived peptides can act as signaling molecules themselves, binding to cell surface receptors and initiating intracellular cascades that influence gene expression and cell behavior. nih.gov For example, specific peptides may up-regulate the expression of key chondrogenic transcription factors like SOX9, or modulate pathways involved in extracellular matrix (ECM) synthesis and degradation. nih.gov Research is needed to unravel these complex interactions to better understand how hydrolyzates guide tissue regeneration. This involves studying the interplay between different signaling pathways and how they are influenced by the specific composition of the hydrolyzate. nih.govfrontiersin.org
Standardization of Characterization and Efficacy Evaluation Protocols
A significant challenge in the field is the lack of standardized methods for characterizing elastin and cartilage hydrolyzates and evaluating their efficacy. The variability in raw material sourcing, hydrolysis methods, and analytical techniques makes it difficult to compare results across different studies. nih.gov Future efforts must focus on establishing robust and reproducible protocols for:
Chemical and Physical Characterization: This includes determining the amino acid composition, peptide profile, molecular weight distribution, and the presence of specific post-translational modifications. nih.govnih.gov Techniques like LC-MS/MS and gel permeation chromatography are essential for this purpose. nih.gov
In Vitro Bioactivity Assays: Standardized cell-based assays are needed to assess the chondrogenic, anti-inflammatory, and antioxidant potential of hydrolyzates. This will allow for a more consistent evaluation of their biological effects.
Efficacy Evaluation in Preclinical Models: Establishing standardized animal models and outcome measures is crucial for reliably assessing the in vivo performance of these hydrolyzates for tissue regeneration.
The development of standardized protocols will not only improve the quality and comparability of research but also facilitate the regulatory approval and clinical translation of these promising biomaterials.
Development of Novel Derivation and Manufacturing Technologies
Innovation in the derivation and manufacturing of elastin and cartilage hydrolyzates is key to improving their quality, consistency, and cost-effectiveness. Current methods often rely on enzymatic or chemical hydrolysis, which can be harsh and lead to batch-to-batch variability. mdpi.com Future research will likely explore more controlled and efficient technologies, such as:
Recombinant Production: Engineering microorganisms or cell cultures to produce specific bioactive peptides or even entire pro-elastin or pro-collagen molecules offers the potential for highly pure and defined products.
Enzymatic Membrane Reactors: These systems can improve the efficiency and control of the hydrolysis process, allowing for the continuous production of hydrolyzates with specific molecular weight profiles.
Green Extraction Technologies: The use of environmentally friendly solvents and methods, such as subcritical water extraction, can reduce the environmental impact of the manufacturing process.
These advanced manufacturing technologies will enable the production of highly characterized and consistent hydrolyzates, which is a prerequisite for their use in clinical applications. nih.gov
Advanced Preclinical Models for Regenerative Outcomes
To accurately predict the clinical efficacy of elastin and cartilage hydrolyzates, there is a need for more sophisticated preclinical models that better mimic the human physiological environment. Traditional 2D cell cultures and small animal models often fail to capture the complexity of tissue regeneration in humans. nih.govnih.gov
Future research will focus on the development and utilization of:
3D Bioprinted Tissue Constructs: These models can replicate the complex architecture and cellular composition of native cartilage, providing a more realistic platform for testing the regenerative potential of hydrolyzates.
Organ-on-a-Chip Systems: Microfluidic devices that simulate the microenvironment of a joint can be used to study the effects of hydrolyzates on cartilage and other joint tissues under physiologically relevant conditions.
Large Animal Models: Models such as pigs or goats, which have joint sizes and loading characteristics more similar to humans, are essential for evaluating the long-term performance and integration of hydrolyzate-based scaffolds. doaj.org
The use of these advanced preclinical models will provide more predictive data on the safety and efficacy of elastin and cartilage hydrolyzates, accelerating their translation from the laboratory to the clinic. nih.gov
Q & A
Q. What computational tools enable predictive modeling of hydrolyzate bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
